

A Comprehensive Technical Guide to 3-Hydroxypicolinic Acid: Nomenclature, Applications, and Experimental Protocols

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Compound of Interest		
Compound Name:	3-Hydroxypicolinic Acid	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **3-hydroxypicolinic acid**, a versatile organic compound with significant applications in mass spectrometry and pharmaceutical synthesis. This document details its various names in scientific literature, presents key physicochemical data, and offers comprehensive experimental protocols for its use as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and its role in the biosynthesis of bioactive compounds.

Alternative Names and Identification

3-Hydroxypicolinic acid is known by a variety of names in scientific and commercial literature. A comprehensive list of these synonyms, along with key identifiers, is provided in Table 1 for clear identification and cross-referencing.



Category	Name/Identifier	Source/Reference
IUPAC Name	3-hydroxypyridine-2-carboxylic acid	PubChem[1]
Common Synonyms	3-Hydroxy-2-pyridinecarboxylic acid	PubChem[1]
2-Carboxy-3-hydroxypyridine	CymitQuimica[2]	
3-Hydroxypicolinate	PubChem[1]	
Abbreviations	3-HPA	Cayman Chemical, LookChem[3][4]
HPicOH	Cayman Chemical[3]	
CAS Number	874-24-8	Wikipedia[5]
ChEBI ID	CHEBI:64342	PubChem[1]
PubChem CID	13401	PubChem[1]
Molecular Formula	C6H5NO3	PubChem[1]
Molecular Weight	139.11 g/mol	PubChem[1]

Physicochemical Data

A summary of the key quantitative physicochemical properties of **3-hydroxypicolinic acid** is presented in Table 2.



Property	Value	Source/Reference
Melting Point	208 to 212 °C (406 to 414 °F; 481 to 485 K)	Wikipedia[5]
Appearance	Light yellow needles or white to off-white crystalline solid	Wikipedia, CymitQuimica[2][5]
Solubility in Water	Soluble	CymitQuimica[2]
UV Absorption Maximum (λmax)	304 nm	Cayman Chemical[3]

Experimental Protocols

This section provides detailed methodologies for two key applications of **3-hydroxypicolinic acid**: its use as a MALDI matrix for oligonucleotide analysis and its enzymatic synthesis.

Protocol for Using 3-Hydroxypicolinic Acid as a MALDI Matrix for Oligonucleotide Analysis

3-Hydroxypicolinic acid is a widely used matrix for the analysis of oligonucleotides by MALDITOF mass spectrometry due to its ability to promote the generation of intact molecular ions with reduced fragmentation.[6]

Materials:

- **3-Hydroxypicolinic acid** (3-HPA)
- Acetonitrile (ACN)
- Ultrapure water
- Diammonium hydrogen citrate (DAC)
- Oligonucleotide sample
- MALDI target plate (e.g., Ground steel or AnchorChip)



- · Pipettes and tips
- Vortex mixer
- Centrifuge

Procedure:

- Matrix Solution Preparation (for Ground Steel Plate):
 - Prepare a saturated solution of 3-HPA in a 50:50 (v/v) mixture of acetonitrile and ultrapure water.
 - To this solution, add diammonium hydrogen citrate to a final concentration of 10 mg/mL.
 - Vortex thoroughly to dissolve the components.
- Matrix Solution Preparation (for AnchorChip Plate):
 - Dissolve 3-HPA in a 50:50 (v/v) mixture of acetonitrile and ultrapure water to a final concentration of 10 mg/mL.
 - Add diammonium hydrogen citrate to a final concentration of 10 mg/mL.[7]
 - Vortex until fully dissolved.
- Sample Preparation:
 - Dissolve the oligonucleotide sample in ultrapure water to a concentration of approximately 500 fmol/μL.[8] It is crucial to avoid dissolving the oligonucleotide in salt-containing buffers like PBS to prevent excessive salt adducts in the mass spectrum.[8]
- Sample Spotting (Dried-Droplet Method):
 - Pipette 0.5 μL of the prepared matrix solution onto the MALDI target spot.
 - Allow the matrix solution to air dry completely at room temperature.



- Once the matrix is dry, deposit 0.5 μL of the oligonucleotide sample solution directly onto the dried matrix spot.[7]
- Let the sample spot air dry completely at room temperature before introducing the target plate into the mass spectrometer.

In Vitro Reconstitution of the Biosynthetic Pathway of 3-Hydroxypicolinic Acid

The biosynthesis of **3-hydroxypicolinic acid** from L-lysine has been successfully reconstituted in vitro, revealing a multi-step enzymatic pathway.[9][10] This process involves an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase. [9][10]

Key Enzymes and Intermediates:

- L-lysine 2-aminotransferase (e.g., VisA): This enzyme initiates the pathway by converting L-lysine to 2-keto-6-aminocaproic acid.[11]
- Two-component monooxygenase: This enzyme hydroxylates piperideine-2-carboxylic acid at the C-3 position.[9][10]
- FAD-dependent dehydrogenase: This enzyme is responsible for the final conversion to **3-hydroxypicolinic acid**.[9][10]

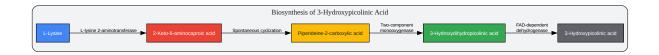
The in vitro reconstitution of this pathway typically involves the expression and purification of these enzymes, followed by incubation with the starting substrate (L-lysine) and necessary cofactors under optimized buffer conditions. The reaction products are then analyzed by techniques such as HPLC and mass spectrometry to confirm the synthesis of **3-hydroxypicolinic acid**.

Visualizing the Biosynthetic Pathway of 3-Hydroxypicolinic Acid

The enzymatic conversion of L-lysine to **3-hydroxypicolinic acid** is a key biological process. The following diagram illustrates the sequential steps and intermediates involved in this



biosynthetic pathway.



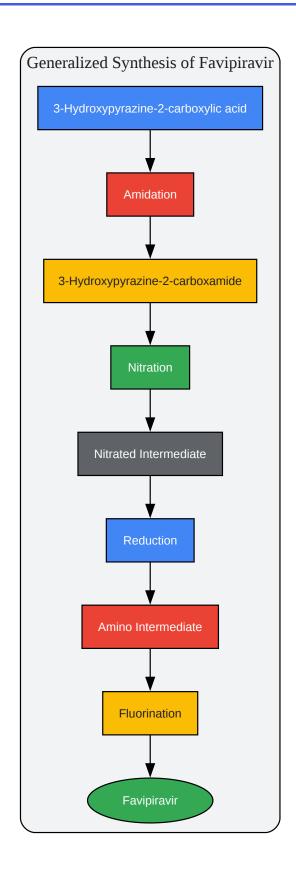
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Caption: Enzymatic pathway for the biosynthesis of **3-hydroxypicolinic acid** from L-lysine.

Role in Pharmaceutical Synthesis: Favipiravir

3-Hydroxypicolinic acid is a crucial precursor in the synthesis of favipiravir, a broad-spectrum antiviral drug.[5] While various synthetic routes to favipiravir exist, several economical and scalable procedures utilize derivatives of pyrazine-2-carboxylic acid, which can be derived from **3-hydroxypicolinic acid**. The synthesis generally involves a series of reactions including amidation, nitration, reduction, and fluorination to yield the final active pharmaceutical ingredient.[1][3][12] The following diagram outlines a generalized workflow for the synthesis of favipiravir starting from a 3-hydroxypyrazine-2-carboxylic acid intermediate.





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Caption: A simplified workflow for the synthesis of Favipiravir.



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